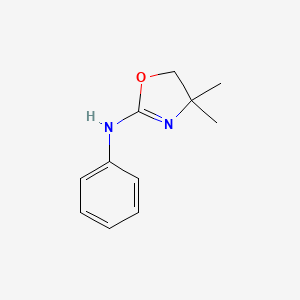
2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- is a heterocyclic compound that features an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki coupling reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: This compound is structurally similar and also used in catalytic reactions.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: Another oxazoline derivative with similar applications.
Uniqueness
What sets 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- apart is its specific substitution pattern, which can influence its reactivity and interactions in both chemical and biological contexts. This uniqueness makes it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
91180-73-3 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4,4-dimethyl-N-phenyl-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZJHZWLBHXRUZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
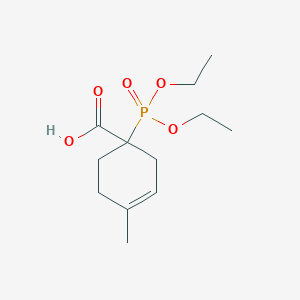
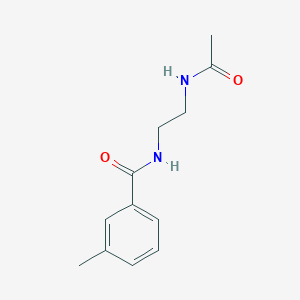
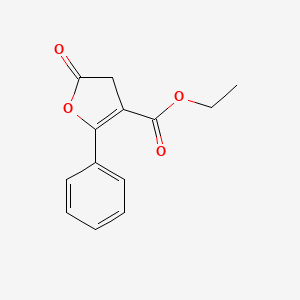
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
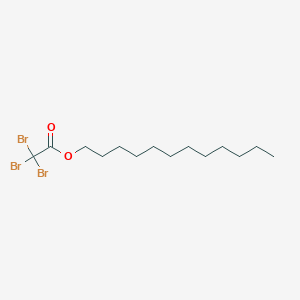
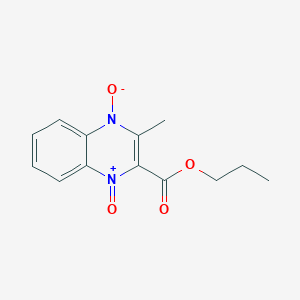
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
